molecular formula C18H17N3O3S B3004256 N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721420-06-0

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B3004256
CAS No.: 721420-06-0
M. Wt: 355.41
InChI Key: AWRSPHWGIAOLJY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a quinazoline moiety linked to a 2,5-dimethoxyphenyl group via a thioether linkage. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Thioether Formation: The quinazoline core is then reacted with a thiol derivative of 2,5-dimethoxyphenyl acetic acid under conditions that promote thioether bond formation, such as using a base like sodium hydride in an aprotic solvent.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinazoline ring or the thioether linkage, potentially yielding dihydroquinazoline or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinazoline compounds.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazoline derivatives.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide would depend on its specific biological target. Generally, compounds with quinazoline moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioether linkage might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide: can be compared with other quinazoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy groups and a thioether linkage, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-12-7-8-16(24-2)15(9-12)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRSPHWGIAOLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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